N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide
Description
N-(4-Methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is a substituted acetamide derivative featuring a 4-methylphenyl group attached to the nitrogen atom and a morpholine ring conjugated to the central acetamide scaffold (Figure 1).
![Simplified structure of this compound]
Figure 1. Simplified structure of this compound.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-9-17(10-8-15)20-19(22)18(16-5-3-2-4-6-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYFJMQRXUKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-methylphenylamine, morpholine, and phenylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The process involves the acylation of 4-methylphenylamine with phenylacetyl chloride to form N-(4-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with morpholine to yield the final product, this compound.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
- Enzyme Inhibition : The compound shows inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated a dose-dependent inhibition pattern, indicating its potential utility in enhancing cholinergic function .
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 45 ± 5 |
| Butyrylcholinesterase | 60 ± 7 |
- Anticancer Activity : The compound has exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be significantly low, suggesting strong anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HCT116 | 15.3 |
| HeLa | 10.8 |
The compound's biological activity is primarily attributed to its structural features that allow it to modulate protein interactions:
- Mechanism of Action : It interacts with specific proteins and enzymes, influencing various biochemical pathways associated with inflammation and cancer proliferation. This interaction is crucial for developing potential therapeutic strategies targeting these pathways .
Industrial Applications
In industrial settings, this compound serves as a reagent in chemical synthesis processes. Its unique chemical properties make it suitable for producing various chemical products and materials .
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against human cancer cell lines using MTT assays. Results indicated significant cytotoxicity across multiple types of cancer cells, reinforcing its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
Research focused on the neuroprotective effects of the compound in models of neurodegeneration demonstrated that it could enhance cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chloro) favor π-π stacking interactions .
- The morpholine group in the target compound introduces a tertiary amine, enabling salt formation and improving bioavailability compared to non-heterocyclic analogs .
Morpholine-Containing Analogs
Morpholine derivatives exhibit distinct pharmacological and synthetic utility:
Key Observations :
- Thiazole- and pyrimidine-containing morpholine analogs (e.g., ) demonstrate enhanced biological activity due to aromatic heterocycles .
- The target compound’s phenyl-morpholine combination may optimize binding to hydrophobic pockets while maintaining water solubility .
Heterocyclic vs. Aromatic Substituents
Comparing morpholine-containing compounds with purely aromatic or sulfonamide-based analogs:
Biological Activity
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, incorporating diverse scientific sources.
Chemical Structure and Synthesis
Chemical Structure : The compound features a morpholine ring, a phenylacetamide backbone, and a methylphenyl substituent. Its structural formula can be represented as follows:
Synthesis Methods : The synthesis typically involves acylation reactions. The process begins with 4-methylphenylamine and phenylacetyl chloride, followed by reaction with morpholine. Key steps include:
- Acylation : 4-methylphenylamine is reacted with phenylacetyl chloride in the presence of a base (e.g., triethylamine).
- Cyclization : The resulting intermediate is treated with morpholine to yield the final product.
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Anticancer Activity : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant activity against prostate carcinoma (PC3) cells, with IC50 values indicating effective inhibition of cell proliferation .
- Anticonvulsant Effects : Preliminary research indicates potential anticonvulsant properties in animal models. Compounds similar to this compound have shown protection in maximal electroshock (MES) tests, suggesting that modifications in the structure can enhance anticonvulsant activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may act as a ligand modulating receptor activity or inhibiting enzyme functions critical for disease progression.
Case Studies
-
Anticancer Studies : A study evaluated the compound's efficacy against various cancer cell lines using MTT assays. The results indicated that the compound inhibited cell growth effectively at certain concentrations, particularly in PC3 cells .
Compound Cell Line IC50 (μM) This compound PC3 52 Imatinib PC3 40 - Anticonvulsant Activity : In a separate study, the compound was tested for anticonvulsant properties using the MES test in mice. Results showed that certain analogs provided significant protection at doses of 100 mg/kg and 300 mg/kg .
Summary of Findings
The biological activity of this compound is multifaceted, showing promise as an anticancer agent and potential anticonvulsant. Its ability to interact with various biological targets makes it a candidate for further pharmacological exploration.
Future Directions
Further research should focus on:
- In vivo studies to confirm efficacy and safety profiles.
- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced potency and selectivity.
- Mechanistic studies to elucidate pathways involved in its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
